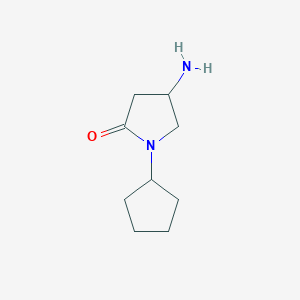![molecular formula C19H16O8 B12114062 8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid CAS No. 610275-90-6](/img/structure/B12114062.png)
8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- is a complex organic compound with the molecular formula C19H16O8 and a molecular weight of 372.3255 . This compound is part of the benzodioxin family, which is characterized by a dioxin ring fused to a benzene ring. The presence of carboxylic acid groups and a methylene bridge linking two benzodioxin units makes this compound unique and of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxin ring . Subsequent carboxylation reactions introduce the carboxylic acid groups at the desired positions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in biological systems, it may interact with cellular receptors to exert antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1,3-Benzodioxin: A simpler analog without the carboxylic acid groups and methylene bridge.
1,4-Benzodioxane: Another related compound with a different ring structure and substitution pattern.
6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid: A fluorinated derivative with distinct chemical properties.
Uniqueness
4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
610275-90-6 |
|---|---|
Molekularformel |
C19H16O8 |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C19H16O8/c20-18(21)12-2-10(16-14(4-12)6-24-8-26-16)1-11-3-13(19(22)23)5-15-7-25-9-27-17(11)15/h2-5H,1,6-9H2,(H,20,21)(H,22,23) |
InChI-Schlüssel |
YCTHZZOFDKVPKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)C(=O)O)CC3=CC(=CC4=C3OCOC4)C(=O)O)OCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12113986.png)
![6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12113992.png)


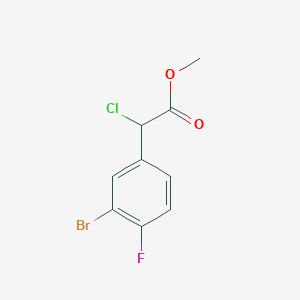
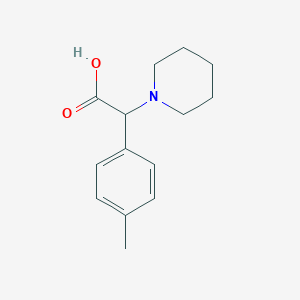
![8-Methyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12114014.png)
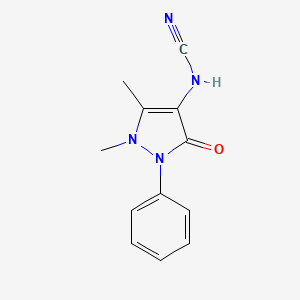

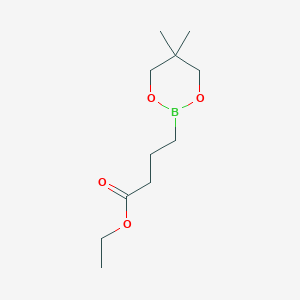
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12114056.png)

